4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a fused pyrrole and pyrazine ring structure, which contributes to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural resemblance to various biologically active molecules.
The compound's synthesis and properties have been explored in several scientific studies and patents. Notably, methods for synthesizing derivatives of 1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one have been documented in patent literature and chemical journals, highlighting its significance in drug discovery and development .
4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can be classified as:
The synthesis of 4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice (e.g., aqueous methanol or glacial acetic acid), and reaction time to optimize yield and purity.
The molecular structure of 4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can be described as follows:
The compound's structure can be confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular connectivity and mass.
4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can participate in several chemical reactions:
The specific reaction conditions (e.g., temperature, solvent) will significantly influence the outcome of these reactions, including product selectivity and yield.
The mechanism of action for compounds like 4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one often involves interaction with biological targets such as receptors or enzymes:
Studies indicate that modifications on the dihydropyrrolo core can enhance binding affinity and selectivity towards specific biological targets.
Quantitative data regarding melting points, boiling points, and solubility parameters are essential for practical applications and formulations.
4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has several scientific applications:
4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one belongs to the fused bicyclic pyrrolopyrazinone family, characterized by a partially saturated pyrazine ring condensed with a pyrrole unit. Its IUPAC name systematically denotes:
Structurally, the core features a planar, aromatic pyrrole ring fused to a non-aromatic dihydropyrazinone, creating a dipole-rich scaffold. The C4 position is chiral, and phenyl substitution introduces steric bulk and π-system conjugation potential. The carbonyl at C1 and the N2 nitrogen are key hydrogen-bond acceptors, influencing molecular recognition [4] [10].
Table 1: Core Structural Features of Pyrrolopyrazinone Derivatives
Substituent Position | Functional Group | Role in Molecular Properties | Example Derivatives |
---|---|---|---|
1(2H) | Ketone | H-bond acceptor, dipole contributor | Parent scaffold [1] |
4 | Phenyl | Steric bulk, π-π stacking moiety | 4-Phenyl derivative [10] |
3,4 | Single bond | Site of chirality, saturation | 4-Methyl analog (CAS 1243415-14-6) [8] |
N2 | Secondary amine | H-bond donor/acceptor | N-Alkylated analogs [10] |
The pyrrolopyrazinone scaffold emerged from efforts to optimize bioactive heterocycles. Early research focused on simple analogs like the unsubstituted 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one (CAS 54906-42-2), commercially available as a "Protein Degrader Building Block" [4]. Its synthesis was first reported via lactamization strategies [9].
The pivotal shift occurred when medicinal chemists explored C4 substitutions to enhance target affinity and drug-like properties. The 4-phenyl variant was designed to exploit hydrophobic pockets in kinase domains, documented in patents for PIM kinase inhibitors [10]. Concurrently, researchers developing N-methyl-d-aspartate receptor (NMDAR) positive allosteric modulators (PAMs) identified dihydropyrrolo[1,2-a]pyrazin-3(4H)-ones as superior to first-generation tetrahydroisoquinoline cores (e.g., CIQ). These efforts demonstrated that substituents at C4 critically modulate potency, lipophilicity, and solubility [2] [3].
Synthetic methodologies evolved to enable regioselective C4 functionalization. Key routes include:
The 4-phenyl derivative exhibits dual pharmacological significance through distinct targets:
Kinase Inhibition (Oncology)
4-Phenyl-pyrrolopyrazinones are potent inhibitors of oncogenic PIM kinases (PIM1/2/3), which are overexpressed in hematologic and solid tumors. The phenyl group at C4 enhances hydrophobic contact with the kinase hinge region, improving affinity over alkyl-substituted analogs. As documented in patent US 9,145,418, such compounds induce apoptosis in leukemia and lymphoma cells at nanomolar concentrations by disrupting PIM-mediated survival pathways (e.g., BAD phosphorylation blockade) [10].
Table 2: Biological Activities of Select Pyrrolopyrazinone Derivatives
Compound | Primary Target | Cellular Activity | Key Pharmacological Effect |
---|---|---|---|
4-Phenyl derivative [10] | PIM1/2 kinases | IC₅₀: 10–50 nM (PIM1 enzymatic assay) | Antiproliferative in AML cells |
EU-1180-453 [2] | GluN2C/D-NMDAR | 2-fold ↑ glutamate potency; 4-fold ↑ max response | Cognitive enhancement |
CIQ [3] | GluN2C/D-NMDAR | Doubling conc. >1 µM; low solubility | First-gen NMDAR PAM |
NMDAR Positive Modulation (Neurology)
While not directly tested on 4-phenyl variants, dihydropyrrolopyrazinones with lipophilic C4 substituents (e.g., EU-1180-453) show enhanced blood-brain barrier penetration and potentiate GluN2C/D-containing NMDA receptors. These receptors regulate synaptic plasticity in thalamocortical circuits. PAMs increase channel opening frequency, rescuing NMDAR hypofunction implicated in schizophrenia and Parkinson’s-related cognitive deficits [2] [3]. The phenyl group may further optimize brain exposure and GluN2C/D selectivity over GluN2A/B subtypes.
Structure-Activity Relationship (SAR) Insights
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1